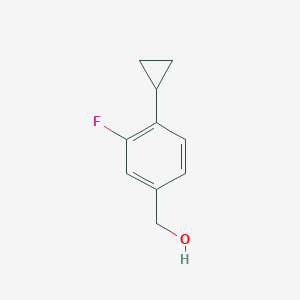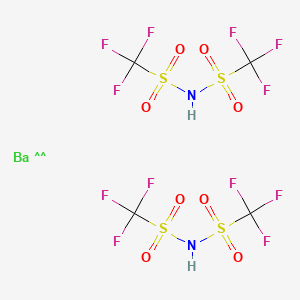
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The presence of the hydroxamic acid moiety in this compound allows it to interact with metal ions such as iron and zinc, which is crucial for its functionality in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride typically involves the reaction of 6-methylnicotinic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield this compound . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as imidazole, aniline, and sodium azide are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amines or hydroxylamines.
Substitution: N-hydroxycarboximidoyl azide and other substituted derivatives.
科学的研究の応用
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to chelate metal ions and inhibit enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes by binding to the metal ions required for their activity. The compound can inhibit enzymes such as metalloproteases, which play a role in various biological processes. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes with the metal ions, thereby inhibiting their catalytic activity .
類似化合物との比較
Similar Compounds
N-hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but differs in the position of the functional groups.
N-hydroxy-6-methylnicotinamide: Lacks the chloride group, affecting its reactivity and applications.
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride: Similar backbone but different substitution pattern.
Uniqueness
N-Hydroxy-6-methylpyridine-3-carbimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to chelate metal ions and participate in various chemical reactions makes it valuable in multiple fields, distinguishing it from other similar compounds.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
N-hydroxy-6-methylpyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3 |
InChIキー |
PZOSDSHXQGYHML-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(=NO)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)



![4-[(cyclohexylamino)methyl]-3,3-diphenyldihydro-2(3H)-furanone](/img/structure/B8381092.png)


![5-(2-Chloro-4-fluoro-phenyl)-3-(4-methoxy-phenyl)-3h-[1,2,3]triazol-4-ylamine](/img/structure/B8381124.png)

